1-(2-Naphthyl)ethanol

Beschreibung

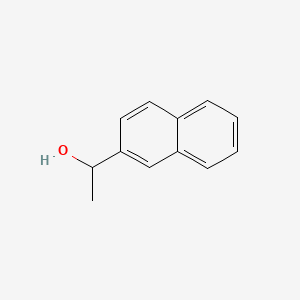

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRKCRWZRKETCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-47-9 | |

| Record name | 1-(2-Naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylnaphthalene-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7228-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-methylnaphthalene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Naphthyl)ethanol is a versatile aromatic alcohol that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its unique structural features, combining a naphthalene core with a chiral ethanol moiety, make it a valuable building block for the stereoselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its role in the synthesis of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Naproxen, including the relevant biological signaling pathways.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its properties are summarized in the tables below, providing a comprehensive dataset for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 73-78 °C | [3] |

| Boiling Point | ~301 °C at 760 mmHg | [4] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in alcohols, ethers, and chloroform. Limited solubility in water. | [6] |

Spectroscopic Data

The spectral characteristics of this compound are essential for its identification and characterization.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, the methine proton of the ethanol group, and the methyl protons. The exact chemical shifts and splitting patterns are dependent on the solvent used. | [1][7][8] |

| ¹³C NMR | Resonances for the ten unique carbons of the naphthalene ring, as well as the two carbons of the ethanol side chain. | [1] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions corresponding to C-O stretching are also observed around 1050-1260 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. | [5][9][10][11][12] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed, along with characteristic fragmentation patterns of alcohols, such as the loss of a water molecule (M-18) and alpha-cleavage. | [13][14][15][16] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are intended to serve as a guide for laboratory preparation.

Synthesis of this compound via Reduction of 2-Acetylnaphthalene

A common and efficient method for the synthesis of this compound is the reduction of 2-acetylnaphthalene.

Reaction Scheme:

Synthesis of this compound from 2-Acetylnaphthalene.

Materials:

-

2-Acetylnaphthalene

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylnaphthalene in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously add dilute hydrochloric acid to quench the excess sodium borohydride.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3][17]

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Protocol 1: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as methanol or an ethanol/water mixture.[4][6][18][19][20]

-

If the solution is colored, it can be treated with activated charcoal and then hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

-

Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[21][22]

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[23][24]

Role in Drug Development: Synthesis of Naproxen and Biological Significance

This compound is a key precursor in the synthesis of Naproxen, a widely used NSAID.[25][26] Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.[27][28][29][30][31][32][33][34][35][36]

Cyclooxygenase (COX) Signaling Pathway and Inhibition by Naproxen

The following diagram illustrates the COX signaling pathway and the mechanism of action of Naproxen.

The Cyclooxygenase (COX) Signaling Pathway and its inhibition by Naproxen.

This pathway begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂. Arachidonic acid is then converted into prostaglandin H₂ (PGH₂) by the COX enzymes, COX-1 and COX-2. PGH₂ is a precursor to various prostaglandins and thromboxanes, which are mediators of inflammation, pain, fever, and platelet aggregation.[27][34] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[27][35] Naproxen, synthesized from this compound, acts as a non-selective inhibitor of both COX-1 and COX-2, thereby reducing the production of prostaglandins and thromboxanes and alleviating inflammatory symptoms.[28][31][33]

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a readily accessible and versatile building block. Its critical role as a precursor to Naproxen highlights its importance in the development of anti-inflammatory therapeutics. A thorough understanding of its properties and the biological pathways of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. (R)-(+)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Naphthaleneethanol [webbook.nist.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. 1-Naphthaleneethanol(773-99-9) 1H NMR [m.chemicalbook.com]

- 8. Naphthalen-2-ethanol(1485-07-0) 1H NMR spectrum [chemicalbook.com]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. whitman.edu [whitman.edu]

- 15. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgsyn.org [orgsyn.org]

- 22. rsc.org [rsc.org]

- 23. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. This compound | SIELC Technologies [sielc.com]

- 25. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 26. CN117229137A - Method for preparing naproxen - Google Patents [patents.google.com]

- 27. proteopedia.org [proteopedia.org]

- 28. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 29. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. discovery.researcher.life [discovery.researcher.life]

- 31. Naproxen - Wikipedia [en.wikipedia.org]

- 32. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. journals.physiology.org [journals.physiology.org]

- 35. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 36. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-Naphthyl)ethanol, a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This document covers its chemical identity, physicochemical properties, key experimental protocols for its synthesis and resolution, and its role in various research and development sectors.

Chemical Identity: CAS Numbers and Synonyms

This compound exists as a racemic mixture and as two distinct enantiomers, each with its own unique identifiers. The stereochemistry of this compound is crucial for its application in asymmetric synthesis, particularly in drug development.

| Form | CAS Number | Key Synonyms |

| Racemic (±)-1-(2-Naphthyl)ethanol | 7228-47-9 | α-Methyl-2-naphthalenemethanol, 2-(1-Hydroxyethyl)naphthalene, 2-Naphthyl ethanol[1][2][3] |

| (S)-(-)-1-(2-Naphthyl)ethanol | 27544-18-9 | (S)-(-)-α-Methyl-2-naphthalenemethanol[4][5] |

| (R)-(+)-1-(2-Naphthyl)ethanol | 52193-85-8 | (R)-(+)-α-Methyl-2-naphthalenemethanol, (R)-(+)-2-(1-Hydroxyethyl)naphthalene[6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [1][3][4] |

| Molecular Weight | 172.22 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 70-78 °C | [1][7] |

| Boiling Point | 145 °C @ 8 Torr | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 96 °C (closed cup) | [5] |

| Purity | ≥ 98% (GC) | [2][8] |

| Optical Rotation ([α]20/D) | (R)-(+)-enantiomer: +37° to +42° (c=1 in methanol) | [6] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is of significant interest, particularly for its use as a chiral building block in the pharmaceutical industry.[9] The following sections detail a common method for synthesizing the racemic mixture and a widely used technique for its chiral resolution.

A standard method for the synthesis of this compound is the Grignard reaction, starting from 2-naphthaldehyde and a methyl Grignard reagent.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide or iodide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide/iodide.

-

Reaction with Aldehyde: A solution of 2-naphthaldehyde in anhydrous diethyl ether is prepared in a separate flask. This solution is then added dropwise to the cooled (0 °C, ice bath) Grignard reagent with continuous stirring.

-

Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred until the starting aldehyde is consumed, which can be monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Kinetic resolution is a highly effective method for separating the enantiomers of racemic this compound. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Experimental Protocol:

-

Enzyme and Reagent Setup: In a suitable flask, racemic this compound is dissolved in a non-polar organic solvent such as hexane or toluene. An acyl donor, commonly vinyl acetate, is added to the mixture.

-

Enzymatic Reaction: An immobilized lipase, such as Candida antarctica lipase B (CALB, often sold under the trade name Novozym 435), is added to the solution. The mixture is then agitated (e.g., shaken or stirred) at a controlled temperature (typically room temperature to 40 °C).

-

Monitoring the Resolution: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester. The reaction is stopped when the conversion reaches approximately 50%, which theoretically provides the highest possible enantiomeric excess for both components.

-

Separation: Once the desired conversion is achieved, the enzyme is removed by filtration. The solvent is evaporated, leaving a mixture of the unreacted (R)-alcohol and the acylated (S)-ester (this stereochemical outcome depends on the specific enzyme used).

-

Purification and Hydrolysis: This mixture can be separated by column chromatography. The separated ester is then hydrolyzed (saponified) using a base (e.g., NaOH or KOH) in an alcohol/water mixture to yield the pure (S)-1-(2-Naphthyl)ethanol.

Applications in Research and Development

This compound is a valuable compound with a range of applications across various scientific disciplines.

-

Pharmaceutical Development: As a chiral building block, it is instrumental in the asymmetric synthesis of pharmaceuticals. Its use helps in producing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[9] It serves as a key intermediate in the synthesis of certain anti-inflammatory and analgesic drugs.[1][6]

-

Organic Synthesis: In organic chemistry, it functions as a versatile starting material or intermediate for the synthesis of more complex molecules and naphthalene derivatives.[1]

-

Material Science: The compound is explored in the development of specialty polymers and resins, where its incorporation can enhance properties such as thermal stability and durability.[1][9]

-

Biochemical Research: It is used in studies investigating enzyme activity and metabolic pathways, providing insights into biological processes.[1]

-

Flavor and Fragrance Industry: Due to its aromatic profile, it is also utilized as a fragrance ingredient in cosmetics and personal care products.[1][9]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

-

Handling: It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to store at refrigerated temperatures (e.g., 2-8 °C) to maintain long-term stability.

-

Hazards: May cause an allergic skin reaction and serious eye damage. It is also noted to be very toxic to aquatic life. Harmful if swallowed or inhaled.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Resolution of this compound by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. biolabo.fr [biolabo.fr]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 1-(2-Naphthyl)ethanol in common organic solvents

An In-depth Technical Guide on the Solubility of 1-(2-Naphthyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. Given the scarcity of specific quantitative data in published literature, this document focuses on qualitative solubility information and presents a comprehensive experimental protocol for its precise determination.

Core Concepts: Solubility of this compound

This compound is an aromatic alcohol utilized as a versatile intermediate in the synthesis of various pharmaceuticals, fine chemicals, fragrances, and dyes.[1][2] Its molecular structure, featuring a bulky, nonpolar naphthalene ring system and a polar hydroxyl (-OH) group, dictates its solubility. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, following the principle of "like dissolves like".[3] Generally, it is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, and in aromatic solvents that can interact with its naphthalene ring.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Methanol | Soluble[4] |

| Ethanol | Soluble (inferred from general naphthol solubility)[5] | |

| Aromatic Hydrocarbons | Toluene | Soluble[4][6] |

| Ethers | Simple Ethers (e.g., Diethyl Ether) | Soluble (inferred from general naphthol solubility)[5] |

| Halogenated Solvents | Chloroform | Soluble (inferred from general naphthol solubility)[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is required. The following protocol describes the isothermal shake-flask method, a reliable and commonly used technique for determining the solubility of a solid compound in a solvent.[3][7]

3.1. Principle An excess amount of the solid solute, this compound, is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2. Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC)

-

Centrifuge (optional)

3.3. Detailed Methodology

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of five to seven standard solutions of known concentrations to construct a calibration curve.

-

Sample Preparation (Equilibration):

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7]

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to ensure no solid particles are transferred.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility (S) in the original saturated solution using the following formula: S = C_diluted × Dilution_Factor

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is illustrated below.

Caption: Workflow diagram for the experimental determination of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 6. This compound | 7228-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2-Naphthyl)ethanol. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this molecule. The data herein is presented in a structured format to facilitate easy interpretation and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Molecular Structure and Atom Numbering

The structural formula of this compound with the IUPAC numbering scheme used for the assignment of NMR signals is depicted below. This numbering is crucial for the correct interpretation of the spectral data provided in the subsequent sections.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-α | 5.08 | Quartet | 6.4 | 1H |

| H-β | 1.62 | Doublet | 6.4 | 3H |

| OH | 2.15 | Singlet | - | 1H |

| Aromatic Protons | 7.45 - 7.85 | Multiplet | - | 7H |

Carbon-13 (¹³C) NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments. The following data was obtained in deuterated chloroform (CDCl₃).

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-β | 25.1 |

| C-α | 70.5 |

| Aromatic C-H | 123.7 |

| Aromatic C-H | 124.3 |

| Aromatic C-H | 125.8 |

| Aromatic C-H | 126.1 |

| Aromatic C-H | 127.6 |

| Aromatic C-H | 128.0 |

| Aromatic C-H | 128.2 |

| Aromatic Quaternary C | 132.8 |

| Aromatic Quaternary C | 133.3 |

| Aromatic Quaternary C | 143.1 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following section details the methodology employed for obtaining the ¹H and ¹³C NMR data presented in this guide.

Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Spectrometer and Parameters

The NMR spectra were recorded on a Bruker Avance III HD 400 spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 8278 Hz (20.6 ppm)

-

Temperature: 298 K

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 23810 Hz (236 ppm)

-

Temperature: 298 K

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of spectroscopic studies. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for NMR spectral acquisition and analysis.

This guide provides foundational NMR data and protocols for this compound, which are essential for its identification, characterization, and use in various scientific and developmental applications.

Spectroscopic Characterization of 1-(2-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(2-Naphthyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound (Molecular Formula: C₁₂H₁₂O, Molecular Weight: 172.22 g/mol ).

Table 1: ¹H NMR Data

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.85-7.80 | m | 2H | - | Aromatic (Naphthyl C-H) |

| ~7.78 | s | 1H | - | Aromatic (Naphthyl C-H) |

| ~7.50-7.40 | m | 4H | - | Aromatic (Naphthyl C-H) |

| ~5.05 | q | 1H | 6.5 | Methine (CH-OH) |

| ~2.10 | d | 1H | 3.5 | Hydroxyl (OH) |

| ~1.60 | d | 3H | 6.5 | Methyl (CH₃) |

Table 2: ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~143.2 | Aromatic C (Quaternary) |

| ~133.5 | Aromatic C (Quaternary) |

| ~133.0 | Aromatic C (Quaternary) |

| ~128.4 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~127.8 | Aromatic C-H |

| ~126.2 | Aromatic C-H |

| ~125.8 | Aromatic C-H |

| ~124.5 | Aromatic C-H |

| ~124.0 | Aromatic C-H |

| ~70.5 | Methine (CH-OH) |

| ~25.2 | Methyl (CH₃) |

Table 3: Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3050 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C Bending |

| 1260-1050 | Strong | C-O Stretch (Secondary Alcohol) |

| 900-675 | Strong | Aromatic C-H Bending ("oop") |

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 172 | ~35 | [M]⁺ (Molecular Ion) |

| 157 | ~100 | [M-CH₃]⁺ (Base Peak) |

| 129 | ~95 | [C₁₀H₉]⁺ (Naphthylmethyl cation) |

| 115 | ~20 | [C₉H₇]⁺ |

| 43 | ~40 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-25 mg of solid this compound.[1] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[3][4] The final sample depth in the tube should be at least 4.5 cm.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃.[5]

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.[5]

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse is recommended for quantitative results in a single scan.[5] For a typical qualitative spectrum, 8 to 16 scans are usually sufficient.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ solvent peak to 7.26 ppm or using an internal standard like TMS (0 ppm).[3]

-

Analysis: Integrate the peaks and identify the multiplicities and coupling constants.

2.1.2 ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically dissolving 50-100 mg of this compound in 0.7 mL of CDCl₃.[1]

-

Instrument Setup & Shimming: Follow steps 2-4 from the ¹H NMR protocol. Tune the probe for the ¹³C frequency.[6]

-

Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6] Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[6][7]

-

Processing & Referencing: Process the data as described for ¹H NMR. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.[8] This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the center of the ATR diamond crystal, ensuring the entire crystal surface is covered.[8][9]

-

Pressure Application: Lower the press arm and apply consistent, firm pressure to ensure good contact between the solid sample and the crystal surface.[9]

-

Sample Scan: Acquire the IR spectrum of the sample. A typical scan accumulates 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot. Label the significant peaks.

-

Cleaning: After analysis, raise the press arm, and carefully clean the sample from the crystal surface using a soft tissue and an appropriate solvent.[8]

Mass Spectrometry (MS) Protocol

-

Ionization Method: Electron Ionization (EI) is typically used for volatile, thermally stable small organic molecules.[10]

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe or by coupling the mass spectrometer with a Gas Chromatograph (GC-MS).[10][11]

-

Ion Source Conditions: The ion source is maintained under a high vacuum.[12] A beam of electrons, accelerated to a standard energy of 70 eV, bombards the vaporized sample molecules.[13][14]

-

Ionization and Fragmentation: The high-energy electrons eject an electron from the analyte molecule, forming a positively charged molecular ion ([M]⁺).[15] Excess energy causes this ion to break apart into smaller, characteristic fragment ions.[14][15]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.[16]

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for sample preparation, data acquisition, and analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Biological Activity of 1-(2-Naphthyl)ethanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Naphthyl)ethanol is a versatile bicyclic aromatic alcohol that has garnered significant interest in medicinal chemistry and drug discovery. While it primarily serves as a crucial chiral building block in the synthesis of more complex molecules, the broader family of naphthalene derivatives exhibits a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited direct biological data on this compound itself, this guide places a significant emphasis on the activities of its structurally related derivatives, providing valuable insights into the potential therapeutic applications of this class of compounds.

Biological Activities

The naphthalene scaffold is a common motif in many biologically active compounds. Derivatives of this compound, often synthesized from the related compound 2-naphthol, have demonstrated notable effects in various biological assays.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of naphthalene derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.

Quantitative Data on Anticancer Activity of 2-Naphthol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | 5-Fluorouracil | 13.43 ± 1.9 |

| MMZ-140C | HT-29 (Colorectal) | 11.55 | 5-Fluorouracil | 4.38 ± 1.1 |

| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | 5-Fluorouracil | 52.26 ± 4.9 |

| Thiazole-naphthyl derivative (HL2) | HepG2 (Liver) | 3.2 ± 0.1 | - | - |

| Thiazole-naphthyl derivative (HL1) | HepG2 (Liver) | 7.3 ± 0.3 | - | - |

| Naphth[1,2-d]imidazole derivative (IM2) | HL-60 (Leukemia) | 8.71 | Doxorubicin | - |

| Naphth[1,2-d]imidazole derivative (IM4) | HL-60 (Leukemia) | 10.23 | Doxorubicin | - |

Data sourced from publicly available research.[1][2][3]

Antimicrobial Activity

Derivatives of naphthol have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity of 2-Naphthol Derivatives

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa | MDR1 | 10 | Ciprofloxacin | - |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus | MDR | 100 | Ciprofloxacin | 200 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | - | 400 | Griseofulvin | 500 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | - | 400 | Griseofulvin | 500 |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 23355 | 0.1-0.4 µM | - | - |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae | 13883 | 0.1-0.4 µM | - | - |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris | 13315 | 0.1-0.4 µM | - | - |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa | 27853 | 0.1-0.4 µM | - | - |

Data sourced from publicly available research.[4][5]

Anti-inflammatory Activity

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[12] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[2]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, the test compound at various concentrations, and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or reference inhibitor in a suitable buffer. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This is typically done using an enzyme-linked immunosorbent assay (ELISA).[13]

-

IC50 Calculation: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the control (enzyme and substrate without inhibitor). The IC50 value is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural derivatives, particularly those derived from 2-naphthol, exhibit a rich and diverse range of biological activities. The data presented in this guide highlight the potential of the naphthalene scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific mechanisms of action and structure-activity relationships of these derivatives to guide the design of more potent and selective drug candidates. The visualization of experimental workflows and signaling pathways aims to provide a clear conceptual framework for ongoing and future research in this promising area of medicinal chemistry.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. woah.org [woah.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. chemimpex.com [chemimpex.com]

- 8. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(2-Naphthyl)ethanol. The information is compiled from various chemical suppliers and safety resources to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid aromatic alcohol. Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [1][2] |

| Synonyms | α-Methyl-2-naphthalenemethanol, 2-(1-Hydroxyethyl)naphthalene | [1] |

| CAS Number | 7228-47-9 | [1] |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 66-77 °C | [1][3] |

| Boiling Point | 316 °C at 760 mmHg | [4] |

| Flash Point | 145.4 °C | [4] |

| Solubility | Soluble in Methanol, Toluene | [4] |

| Storage Class | Combustible Solids (Class 11) | [2] |

Safety and Hazard Information

While a complete, standardized Safety Data Sheet (SDS) is not publicly available, the following information has been aggregated from multiple sources.

Hazard Identification

This compound is classified as a combustible solid.[2] Direct contact may cause skin and eye irritation. Inhalation of dust can lead to respiratory tract irritation. The toxicological properties have not been fully investigated, and it should be handled with care.

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [5][6] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. | [5][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][9] |

Fire-Fighting Measures

| Aspect | Procedure | References |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [8] |

| Specific Hazards | As a combustible solid, it can burn and produce irritating fumes and carbon oxides upon combustion. | [8] |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus and full protective clothing. Use a water spray to keep fire-exposed containers cool. | [8] |

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.

| Aspect | Guidelines | References |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents. | [3] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. In case of insufficient ventilation, use a NIOSH-approved respirator. | [2][3][10] |

Experimental Protocols and Workflows

The following diagrams illustrate a logical workflow for the safe handling of this compound and a general experimental procedure involving a solid aromatic alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-1-(2-萘基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. (R)-(+)-1-(2-Naphthyl)ethanol|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. greenfield.com [greenfield.com]

- 10. hazmatschool.com [hazmatschool.com]

Quantum Chemical Calculations for 1-(2-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 1-(2-Naphthyl)ethanol. The document details quantum chemical calculation methodologies, experimental protocols for synthesis and characterization, and presents available data in a structured format for researchers in drug development and materials science.

Introduction

This compound is a chiral aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures. Quantum chemical calculations, in conjunction with experimental validation, provide a powerful toolkit for this purpose. This guide outlines the application of Density Functional Theory (DFT) for in-silico analysis and provides standard experimental procedures for its synthesis and characterization.

Computational Methodology

A robust and widely accepted computational approach for molecules of this nature involves Density Functional Theory (DFT). The following methodology is proposed for the quantum chemical calculations of this compound.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 16 or other comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G* or a larger basis set such as 6-311++G(d,p) for higher accuracy.

This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process should be followed by a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory (e.g., B3LYP/6-31G). This calculation provides the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation of the computed structure. Calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP/6-31G) to better match experimental values.

2.3. Electronic Properties

Key electronic properties can be elucidated from the optimized geometry.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

2.4. Simulation of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum.

-

Method: TD-DFT.

-

Functional/Basis Set: A functional such as CAM-B3LYP with a 6-311++G(d,p) basis set is often suitable for predicting electronic transitions. The calculation should be performed using a solvent model (e.g., Polarizable Continuum Model, PCM, with ethanol as the solvent) to simulate experimental conditions.

Experimental Protocols

3.1. Synthesis of this compound via Reduction of 2-Acetylnaphthalene

This compound can be synthesized by the reduction of 2-acetylnaphthalene using sodium borohydride (NaBH₄) in an alcoholic solvent.[1][2][3]

-

Materials:

-

2-Acetylnaphthalene

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Deionized water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-acetylnaphthalene in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding dilute HCl until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

3.2. Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, for example, with an Attenuated Total Reflectance (ATR) accessory.[4]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded using a spectrophotometer, with ethanol as the solvent.

Data Presentation

4.1. Calculated Molecular Properties

The following table structure should be used to present the data obtained from quantum chemical calculations.

| Parameter | Calculated Value |

| Optimized Geometry | |

| Point Group | e.g., C1 |

| Dipole Moment (Debye) | Value |

| Electronic Properties | |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Vibrational Frequencies (Selected) | |

| O-H Stretch (cm⁻¹) | Value |

| C-H (Aromatic) Stretch (cm⁻¹) | Value |

| C-H (Aliphatic) Stretch (cm⁻¹) | Value |

| C=C (Aromatic) Stretch (cm⁻¹) | Value |

| C-O Stretch (cm⁻¹) | Value |

| Simulated UV-Vis Spectrum | |

| λmax (nm) | Value |

| Oscillator Strength (f) | Value |

| Major Orbital Contributions | e.g., HOMO -> LUMO |

4.2. Experimental Data

The following tables summarize the available experimental spectroscopic data for this compound.

Table 1: Experimental ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | Data from literature |

| ¹³C NMR | Data from literature |

Table 2: Experimental Infrared (IR) Spectroscopy Data

An experimental ATR-IR spectrum for (R)-(+)-1-(2-Naphthyl)ethanol is available in the PubChem database.[4] Key vibrational bands are expected in the following regions:

| Functional Group | Wavenumber Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3600 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch (alcohol) | 1260 - 1000 |

Visualizations

5.1. Reaction Workflow: Synthesis of this compound

The synthesis of this compound from 2-acetylnaphthalene involves a two-step process of reduction followed by an acidic workup.

5.2. Logical Workflow: Computational Analysis

The computational analysis follows a logical progression from geometry optimization to the calculation of various molecular properties.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-(-)-1-(2-Naphthyl)ethanol

Affiliation: Google Research

Abstract

(S)-(-)-1-(2-Naphthyl)ethanol is a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is pivotal for the biological activity of the final products. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-(-)-1-(2-Naphthyl)ethanol from 2-acetylnaphthalene. Key methodologies, including Noyori-type asymmetric transfer hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction, are discussed. A comparative data table and a detailed experimental protocol for the highly efficient Noyori ATH are provided to guide researchers, scientists, and drug development professionals in the stereoselective synthesis of this important chiral alcohol.

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. (S)-(-)-1-(2-Naphthyl)ethanol is a valuable chiral intermediate, and its synthesis in high enantiomeric purity is of considerable interest. The primary precursor for this synthesis is the prochiral ketone, 2-acetylnaphthalene. The asymmetric reduction of the carbonyl group in 2-acetylnaphthalene can be achieved through various catalytic methods, each with its own set of advantages and considerations. This document outlines three prominent methods:

-

Noyori-type Asymmetric Transfer Hydrogenation (ATH): This method employs ruthenium catalysts with chiral diamine ligands and utilizes a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. It is known for its high efficiency, excellent enantioselectivity, and operational simplicity under mild conditions.[1][2]

-

Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF) to achieve enantioselective reduction of ketones.[3][4][5][6] The CBS reduction is lauded for its predictability and broad substrate scope.[4]

-

Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), to perform the enantioselective reduction.[7] This method offers high selectivity under mild, environmentally benign conditions.

Comparative Data of Asymmetric Synthesis Methods

The following table summarizes the performance of different catalytic systems for the asymmetric reduction of 2-acetylnaphthalene or analogous aromatic ketones. This data is intended to provide a comparative overview to aid in method selection.

| Method | Catalyst/Biocatalyst | Hydrogen Source/Reductant | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| Noyori Asymmetric Transfer Hydrogenation | (S,S)-RuCl[(p-cymene)]-TsDPEN | i-PrOH/KOH | 2-Propanol | 28 | >95 | >98 | (S) |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | ~95 | >98 | (S) |

| Biocatalytic Reduction | Starmerella cerana (whole cells) | Glucose (co-substrate) | Buffer/Organic | ~30 | High | >99 | (S) |

Experimental Protocols

A detailed protocol for the Noyori-type Asymmetric Transfer Hydrogenation (ATH) is provided below. This method is highlighted due to its high efficiency and enantioselectivity for aromatic ketones.

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.[1][8]

Materials:

-

2-Acetylnaphthalene

-

(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

[RuCl₂(p-cymene)]₂

-

Anhydrous 2-propanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Equipment:

-

Magnetic stirrer with heating plate

-

Inert atmosphere manifold (Schlenk line)

-

Rotary evaporator

-

Chromatography equipment (for purification, if necessary)

-

Chiral HPLC or GC for enantiomeric excess determination

Procedure:

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.

-

Remove the solvent under vacuum.

-

-

Asymmetric Reduction:

-

To the flask containing the catalyst, add a solution of 2-acetylnaphthalene (1.0 mmol) in anhydrous 2-propanol (10 mL).

-

In a separate flask, prepare a 0.1 M solution of KOH in anhydrous 2-propanol.

-

Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.

-

Stir the reaction mixture at 28 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a few drops of water.

-

Remove the 2-propanol using a rotary evaporator.

-

Extract the residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

-

Analysis:

-

Determine the yield of the product.

-

Determine the enantiomeric excess (e.e.) of the (S)-(-)-1-(2-Naphthyl)ethanol by chiral HPLC or GC analysis.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the asymmetric synthesis of (S)-(-)-1-(2-Naphthyl)ethanol.

Caption: General workflow for the asymmetric synthesis of (S)-(-)-1-(2-Naphthyl)ethanol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components in the Noyori Asymmetric Transfer Hydrogenation.

Caption: Key interactions in Noyori Asymmetric Transfer Hydrogenation.

Conclusion

The asymmetric synthesis of (S)-(-)-1-(2-Naphthyl)ethanol can be effectively achieved through several catalytic methods. The Noyori-type asymmetric transfer hydrogenation stands out for its high yields and exceptional enantioselectivities under mild conditions, making it a robust choice for both laboratory and potential industrial applications. The Corey-Bakshi-Shibata reduction offers a predictable and versatile alternative, while biocatalysis presents an environmentally friendly route with excellent selectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize this important chiral intermediate.

References

- 1. kanto.co.jp [kanto.co.jp]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic secondary alcohols is a cornerstone technique in asymmetric synthesis, providing access to enantiomerically pure building blocks crucial for the development of pharmaceuticals and fine chemicals. 1-(2-Naphthyl)ethanol, a chiral secondary alcohol, is a valuable intermediate. Lipase-catalyzed kinetic resolution offers a highly efficient, selective, and environmentally benign method for separating its enantiomers. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound, with a focus on the use of Candida antarctica lipase B (CALB).

Enzymatic kinetic resolution relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase.[1] Typically, in the presence of an acyl donor, one enantiomer is preferentially acylated to form an ester, leaving the unreacted enantiomer enriched.[1] This process can yield both the acylated and unreacted enantiomers with high enantiomeric excess.

Data Presentation

The following tables summarize quantitative data for the lipase-catalyzed kinetic resolution of this compound derivatives under various conditions.

Table 1: Kinetic Resolution of a Fluorous Ester of this compound with Candida antarctica Lipase B

| Entry | Acyl Donor | Time (h) | Conversion (%) | e.e. of (R)-alcohol (%) | e.e. of (S)-ester (%) |

| 1 | - | 24 | 50 | >99 | 98 |

Data extracted from a study on the kinetic resolution of a fluorous ester of rac-1-(2-naphthyl)ethanol.[2]

Table 2: General Performance of Various Lipases in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Acyl Donor | Typical Solvent | Enantioselectivity (E-ratio) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | n-Heptane, Toluene | High to Excellent (>100) |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | Moderate to High |

| Thermomyces lanuginosus Lipase (TLL) | Vinyl acetate | n-Heptane | Moderate to High |

| Rhizomucor miehei Lipase (RML) | Vinyl acetate | Toluene | Moderate |

This table presents a generalized summary based on the literature for the kinetic resolution of secondary alcohols, including substrates similar to this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a typical procedure for the transesterification of racemic this compound using an immobilized lipase and a vinyl ester as the acyl donor.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., n-heptane, toluene, or diisopropyl ether)

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Magnetic stirrer and stir bar or orbital shaker

-

Temperature-controlled bath or heating block

-

Celite or a similar filter aid

-

Analytical balance

-

Syringes and needles

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add racemic this compound (1.0 mmol).

-

Solvent Addition: Add the desired anhydrous organic solvent (e.g., 10 mL of n-heptane).

-

Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg of Novozym 435).

-

Acyl Donor Addition: Add vinyl acetate (1.0-1.5 mmol). The use of a slight excess of the acyl donor can help drive the reaction to completion.

-

Reaction Incubation: Seal the reaction vessel and place it in a temperature-controlled environment (e.g., 30-45°C). Stir the reaction mixture at a constant rate (e.g., 200-300 rpm).

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). To prepare a sample for analysis, withdraw a small volume of the reaction mixture and filter it through a small plug of Celite to remove the enzyme.

-

Analysis: Analyze the filtered sample by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining alcohol (e.e.s) and the formed ester (e.e.p).

-

Reaction Quench and Workup: Once the desired conversion (typically around 50% for optimal resolution) is reached, filter the entire reaction mixture to remove the immobilized lipase. The enzyme can often be washed with a fresh solvent and reused.

-

Purification: The filtrate, containing the unreacted (R)-1-(2-naphthyl)ethanol and the (S)-1-(2-naphthyl)ethyl acetate, can be concentrated under reduced pressure. The alcohol and the ester can then be separated by column chromatography.

-

Ester Hydrolysis (Optional): The separated (S)-ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the (S)-1-(2-naphthyl)ethanol.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

Typical Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or another wavelength where the naphthyl group has strong absorbance.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).